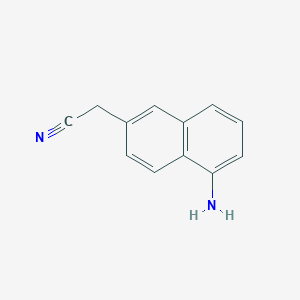
3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,8-Trimethylchroman-4-one is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. Chroman-4-one compounds are known for their diverse biological activities and are used as building blocks in the synthesis of various medicinal compounds .
Méthodes De Préparation
The synthesis of 3,5,8-Trimethylchroman-4-one involves several steps. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid . Industrial production methods often optimize these reactions for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
3,5,8-Trimethylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phosphorus pentoxide, and trifluoroacetic acid . Major products formed from these reactions include different chromanone derivatives, which exhibit significant biological activities .
Applications De Recherche Scientifique
3,5,8-Trimethylchroman-4-one has a wide range of scientific research applications. It is used in medicinal chemistry for the development of drugs with anticancer, antidiabetic, and antimicrobial properties . In biology, it is studied for its potential as an anti-inflammatory and antioxidant agent . In the industry, it is used in the synthesis of various chemical compounds and as an active ingredient in cosmetic preparations .
Mécanisme D'action
The mechanism of action of 3,5,8-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes such as acetylcholinesterase and tumor necrosis factor-α (TNF-α), which are involved in inflammatory and neurodegenerative processes . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
3,5,8-Trimethylchroman-4-one is similar to other chroman-4-one derivatives such as flavanones, isoflavones, and spirochromanones . its unique substitution pattern at the 3, 5, and 8 positions gives it distinct biological activities and chemical properties . For example, while flavanones are known for their anticancer properties, 3,5,8-Trimethylchroman-4-one exhibits a broader range of activities, including anti-inflammatory and antioxidant effects .
Propriétés
Numéro CAS |
61995-66-2 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3,5,8-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-5-8(2)12-10(7)11(13)9(3)6-14-12/h4-5,9H,6H2,1-3H3 |
Clé InChI |
JDXAVVZBVJGOBD-UHFFFAOYSA-N |
SMILES canonique |
CC1COC2=C(C=CC(=C2C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


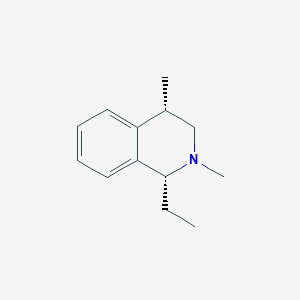

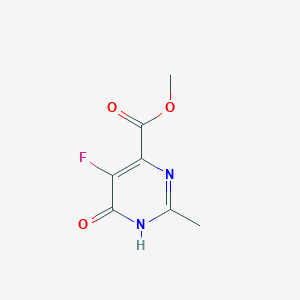
![Ethyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11907838.png)
![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride](/img/structure/B11907840.png)
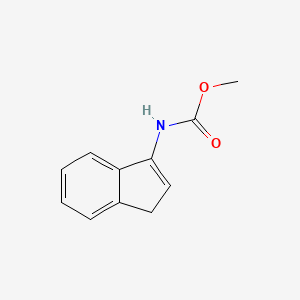

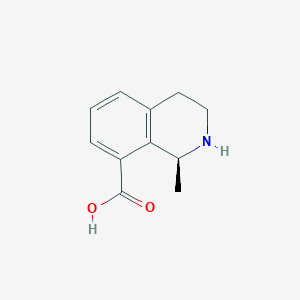

![6-(Methylamino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B11907883.png)

